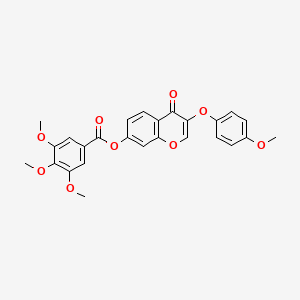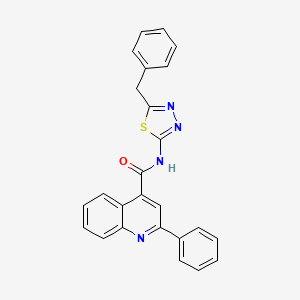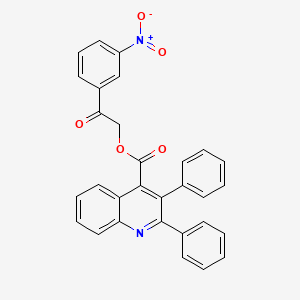![molecular formula C18H16N2O2 B4678397 N-allyl-2-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]acetamide](/img/structure/B4678397.png)
N-allyl-2-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]acetamide
Overview
Description
N-allyl-2-[(4’-cyano[1,1’-biphenyl]-4-yl)oxy]acetamide is an organic compound that features a biphenyl structure with a cyano group and an allyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-2-[(4’-cyano[1,1’-biphenyl]-4-yl)oxy]acetamide typically involves the following steps:
Formation of the biphenyl core: This can be achieved through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of one phenyl ring is coupled with a halogenated phenyl ring in the presence of a palladium catalyst.
Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Attachment of the allyl group: The allyl group can be introduced through an allylation reaction, often using allyl bromide and a base.
Formation of the acetamide moiety: This step involves the reaction of the intermediate with acetic anhydride or acetyl chloride in the presence of a base to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-allyl-2-[(4’-cyano[1,1’-biphenyl]-4-yl)oxy]acetamide can undergo various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The cyano group can be reduced to an amine.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Major Products
Scientific Research Applications
N-allyl-2-[(4’-cyano[1,1’-biphenyl]-4-yl)oxy]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-allyl-2-[(4’-cyano[1,1’-biphenyl]-4-yl)oxy]acetamide involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the biphenyl core. The allyl group can participate in various reactions, including nucleophilic addition and radical reactions . The acetamide moiety can form hydrogen bonds with biological targets, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
N-allyl-2-[(4’-nitro[1,1’-biphenyl]-4-yl)oxy]acetamide: Similar structure but with a nitro group instead of a cyano group.
N-allyl-2-[(4’-methyl[1,1’-biphenyl]-4-yl)oxy]acetamide: Similar structure but with a methyl group instead of a cyano group.
N-allyl-2-[(4’-chloro[1,1’-biphenyl]-4-yl)oxy]acetamide: Similar structure but with a chloro group instead of a cyano group.
Uniqueness
N-allyl-2-[(4’-cyano[1,1’-biphenyl]-4-yl)oxy]acetamide is unique due to the presence of the cyano group, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly useful in specific synthetic applications and potential biological activities .
Properties
IUPAC Name |
2-[4-(4-cyanophenyl)phenoxy]-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-2-11-20-18(21)13-22-17-9-7-16(8-10-17)15-5-3-14(12-19)4-6-15/h2-10H,1,11,13H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUIPZXVVRIPMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)COC1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-methylbenzyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4678329.png)
![4-({[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoic acid](/img/structure/B4678334.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2,5-dimethylphenyl)butanamide](/img/structure/B4678345.png)
![N-(4-acetamidophenyl)-2-[benzyl-(2,5-dichlorophenyl)sulfonylamino]acetamide](/img/structure/B4678353.png)


![N-[5-METHYL-4-(4-METHYLPHENYL)-13-THIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE](/img/structure/B4678400.png)

![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-2-methylphenyl)thiourea](/img/structure/B4678412.png)

![ethyl 2-({[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4678426.png)

METHANONE](/img/structure/B4678439.png)
